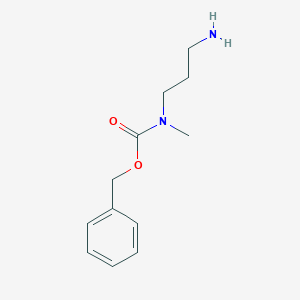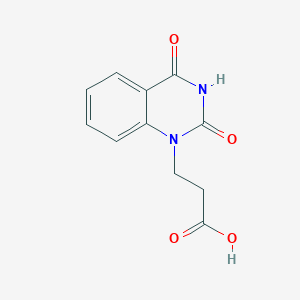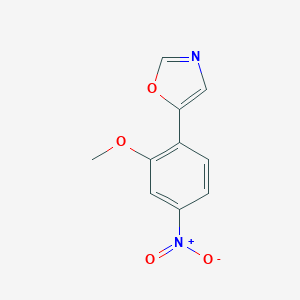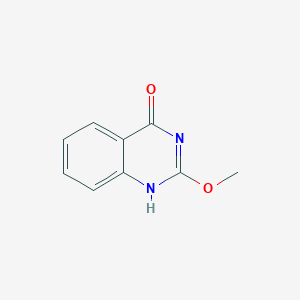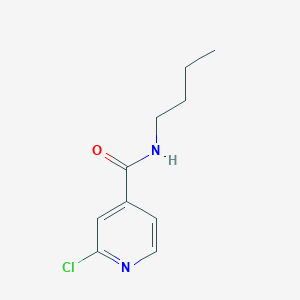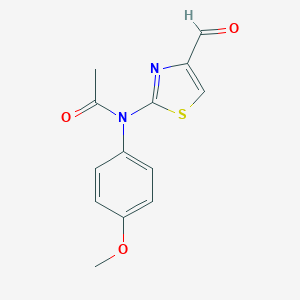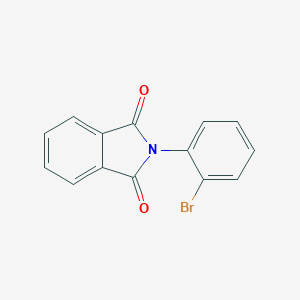
2-Chloro-4-(diethoxymethyl)pyridine
Übersicht
Beschreibung
2-Chloro-4-(diethoxymethyl)pyridine is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(diethoxymethyl)pyridine consists of a pyridine ring with a chlorine atom and a diethoxymethyl group attached to it . The exact structure can be obtained from the MOL file associated with its CAS number, 118287-89-1 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-4-(diethoxymethyl)pyridine are not detailed in the search results, it’s known that pyridine compounds can undergo nucleophilic aromatic substitution reactions . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
2-Chloro-4-(diethoxymethyl)pyridine has a boiling point of 102-103 °C (under a pressure of 2 Torr) and a predicted density of 1.132±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 0.02±0.10 .Safety And Hazards
The safety data sheet for a related compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Similar precautions should be taken when handling 2-Chloro-4-(diethoxymethyl)pyridine.
Eigenschaften
IUPAC Name |
2-chloro-4-(diethoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-3-13-10(14-4-2)8-5-6-12-9(11)7-8/h5-7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCDHXVPOPBLDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=NC=C1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(diethoxymethyl)pyridine | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

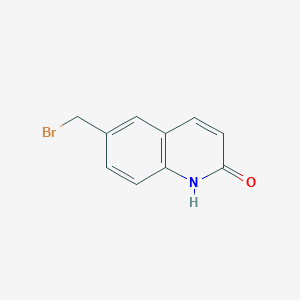
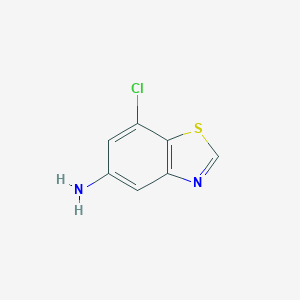
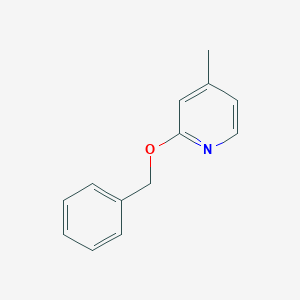
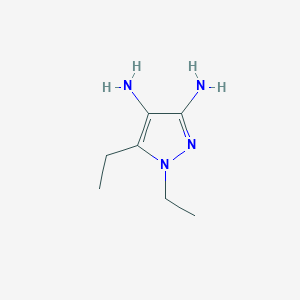
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)
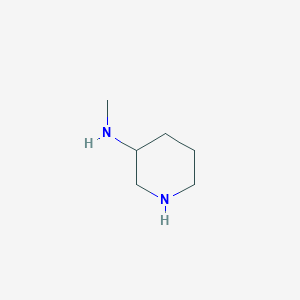
![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)
